molecular formula C19H22O3 B1654492 8-Geranylumbelliferone CAS No. 23660-05-1

8-Geranylumbelliferone

Cat. No.: B1654492
CAS No.: 23660-05-1
M. Wt: 298.4
InChI Key: QPMKRRUDQIKGNH-VGOFMYFVSA-N
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Mechanism of Action

Target of Action

8-Geranylumbelliferone, a flavonoid isolated from Paramignya trimera, primarily targets the TNF receptor 1 (TNFR1) and protein kinase 1 (RIPK1) . TNFR1 is a cell surface receptor that plays a crucial role in cell survival, apoptosis, and inflammation. RIPK1 is a key regulator of cell death and inflammation .

Mode of Action

This compound interacts with its targets by triggering RIPK1/RIPK3-dependent programmed cell death (PCD) upon TNFR1 ligation . This means that the compound induces cell death when it binds to TNFR1, activating the RIPK1 and RIPK3 proteins.

Biochemical Pathways

It is known that the compound plays a role in the regulation ofprogrammed cell death , such as pyroptosis and ferroptosis . These processes are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells.

Pharmacokinetics

It’s known that the compound is a product of theO-prenylation of umbelliferone . O-prenylation is a type of biochemical modification that can influence a compound’s bioavailability and pharmacokinetics.

Result of Action

The primary molecular effect of this compound is the induction of programmed cell death . This can lead to a decrease in the number of damaged or harmful cells, potentially contributing to disease prevention or treatment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Geranylumbelliferone can be synthesized through the prenylation of umbelliferone using geranyl diphosphate as a substrate. The reaction is catalyzed by specific prenyltransferases, such as those identified in Murraya exotica . The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the efficient transfer of the geranyl group to the umbelliferone molecule.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the enzymatic prenylation approach using prenyltransferases offers a scalable method for producing this compound. This biotechnological approach can be optimized for large-scale production by employing recombinant DNA technology to overexpress the relevant enzymes in microbial hosts.

Chemical Reactions Analysis

Types of Reactions: 8-Geranylumbelliferone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the geranyl group or the coumarin core.

    Substitution: The compound can participate in substitution reactions where functional groups on the geranyl chain or the coumarin ring are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 8-Geranylumbelliferone is unique due to its specific geranyl substitution at position 8, which imparts distinct biological activities compared to its isomers. Its ability to induce programmed cell death through specific signaling pathways sets it apart from other similar compounds.

Properties

IUPAC Name

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-10-16-17(20)11-8-15-9-12-18(21)22-19(15)16/h5,7-9,11-12,20H,4,6,10H2,1-3H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKRRUDQIKGNH-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151248
Record name 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23660-05-1
Record name 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23660-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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